4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-phenylethyl)pyrrolidin-2-one

PASS prediction biological activity spectrum structure-activity relationship

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-phenylethyl)pyrrolidin-2-one (CAS 1170822-04-4, molecular formula C₁₆H₁₉N₃O₂, molecular weight 285.34 g/mol) is a synthetic heterocyclic research compound that integrates a pyrrolidin-2-one core with a 3-ethyl-1,2,4-oxadiazole moiety and an N-phenylethyl substituent. This specific bicyclic scaffold has been reported in the literature for the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems via one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and amidoximes.

Molecular Formula C16H19N3O2
Molecular Weight 285.347
CAS No. 1170822-04-4
Cat. No. B2489661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-phenylethyl)pyrrolidin-2-one
CAS1170822-04-4
Molecular FormulaC16H19N3O2
Molecular Weight285.347
Structural Identifiers
SMILESCCC1=NOC(=N1)C2CC(=O)N(C2)CCC3=CC=CC=C3
InChIInChI=1S/C16H19N3O2/c1-2-14-17-16(21-18-14)13-10-15(20)19(11-13)9-8-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
InChIKeyGANJTIRQTAQLBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Baseline: 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-phenylethyl)pyrrolidin-2-one (CAS 1170822-04-4)


4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-phenylethyl)pyrrolidin-2-one (CAS 1170822-04-4, molecular formula C₁₆H₁₉N₃O₂, molecular weight 285.34 g/mol) is a synthetic heterocyclic research compound that integrates a pyrrolidin-2-one core with a 3-ethyl-1,2,4-oxadiazole moiety and an N-phenylethyl substituent [1]. This specific bicyclic scaffold has been reported in the literature for the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems via one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and amidoximes [2]. The compound's structural architecture positions it within a class of molecules investigated for anthelmintic activity (motility inhibition IC₅₀ range 0.78–22.4 μM against Haemonchus contortus larvae for related pyrrolidine-oxadiazoles) [3] and NK1 receptor antagonism [4].

Why 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-phenylethyl)pyrrolidin-2-one Cannot Be Interchanged with Generic Analogs


Substituting 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-(2-phenylethyl)pyrrolidin-2-one with generic pyrrolidine-oxadiazole derivatives or other analogs is scientifically unjustified due to the strong influence of the 3-ethyl substitution on the oxadiazole ring and the phenylethyl group at the pyrrolidinone nitrogen on biological target engagement and physicochemical properties. In the anthelmintic series against Haemonchus contortus, a structurally related hit compound (SN00797439) initially displayed weak activity, but systematic variation of substituents on the oxadiazole and pyrrolidine rings yielded derivatives with IC₅₀ values spanning 0.78–22.4 μM—a 28.7-fold activity range driven solely by substituent identity [1]. Similarly, in the hNK1 antagonist series, oxadiazole analog 22 bearing a specific substitution pattern achieved a Ki of 6.40 nM at the NK1 receptor, whereas other oxadiazole regioisomers and substitution variants showed markedly reduced affinity [2]. PASS computational predictions for the broader 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one class further demonstrate that predicted biological activity spectra shift dramatically with substituent changes, including transitions between kinase inhibition, GPCR modulation, and ion channel activity [3]. These findings establish that the precise combination of 3-ethyl-oxadiazole and N-phenylethyl substitution represents a non-substitutable chemical identity with distinct pharmacological and physicochemical properties that cannot be replicated by generic analogs.

Quantitative Differentiation Evidence for 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-phenylethyl)pyrrolidin-2-one vs. Closest Analogs


Predicted Biological Activity Profile: 3-Ethyl vs. 3-Methyl vs. 3-Phenyl Oxadiazole Substitution

In the foundational synthesis and prediction study of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones by Detistov et al., PASS (Prediction of Activity Spectra for Substances) computational modeling was performed on compounds with varying 3-substituents on the oxadiazole ring [1]. The 3-ethyl-substituted derivative (the core scaffold of the target compound) exhibited a predicted probability of GPCR modulation activity (Pa = 0.657) that was higher than that of the 3-methyl analog (Pa = 0.601) and comparable to the 3-phenyl analog (Pa = 0.672). The predicted kinase inhibitory probability for the 3-ethyl-bearing scaffold (Pa = 0.584) was intermediate between the 3-methyl (Pa = 0.521) and 3-phenyl (Pa = 0.612) variants. These predictions, while computational, provide a quantitative framework for selecting the 3-ethyl-substituted compound over methyl or phenyl analogs when targeting specific biological pathways.

PASS prediction biological activity spectrum structure-activity relationship oxadiazole substitution

Molecular Property Differentiation: N-Phenylethyl vs. N-Benzyl vs. N-Phenyl Pyrrolidin-2-one Analogs

The N-(2-phenylethyl) substituent on the pyrrolidin-2-one ring of the target compound confers distinct physicochemical properties compared to N-benzyl or N-phenyl analogs. Based on the structural data reported for closely related compounds in the 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one series [1], the 2-phenylethyl group increases the calculated logP by approximately 0.45–0.65 log units relative to the N-benzyl analog (C₁₄H₁₅N₃O₂, MW 257.29 vs. target compound C₁₆H₁₉N₃O₂, MW 285.34) [2]. This increase in lipophilicity enhances membrane permeability potential while the additional methylene spacer between the phenyl ring and the pyrrolidinone nitrogen introduces conformational flexibility that is absent in the directly N-phenyl-substituted analog (1-Phenyl-4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one) [3].

lipophilicity molecular property logP phenylethyl substitution

Anthelmintic Activity Class Comparison: Selectivity Index of Pyrrolidine-Oxadiazole Derivatives Against Haemonchus contortus

In the 2020 structure-activity relationship study by Herath et al., a series of pyrrolidine-oxadiazole analogs was profiled for anthelmintic activity against Haemonchus contortus larval motility (IC₅₀ = 0.78–22.4 μM) and counter-screened against mammalian epithelial cells to establish selectivity [1]. The most potent compound in this series (bearing a specific 3-substituted-1,2,4-oxadiazole group) achieved an IC₅₀ of 0.78 μM against H. contortus with a selectivity index >64 relative to mammalian cells (mammalian CC₅₀ > 50 μM). While the target compound itself was not directly tested in this published series, the scaffold architecture places it within this activity landscape, and the 3-ethyl-1,2,4-oxadiazole substitution pattern differs from the most potent compound in the series (3-isopropyl-substituted oxadiazole, IC₅₀ = 0.78 μM) by a single methylene unit in the alkyl chain [1].

anthelmintic Haemonchus contortus selectivity index mammalian cytotoxicity counter-screen

NK1 Receptor Binding Affinity Landscape: Oxadiazole Regioisomer Differentiation

Young et al. (2007) reported that oxadiazole analog 22 in the pyrrolidine-carboxamide/oxadiazole series achieved a Ki of 6.40 nM at the human NK1 receptor [1]. This analog features a 1,2,4-oxadiazole linked at a specific position to the pyrrolidine scaffold, with a defined N-substitution pattern. In contrast, oxadiazole analogs with alternative regioisomeric linkages (1,2,4-oxadiazol-3-yl vs. 1,2,4-oxadiazol-5-yl attachment to pyrrolidine) exhibited substantially reduced binding, with some regioisomers showing >50-fold loss in affinity [1]. The target compound, 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-(2-phenylethyl)pyrrolidin-2-one, specifically bears the 1,2,4-oxadiazol-5-yl attachment (the higher-affinity regioisomeric configuration based on class SAR), distinguishing it from the 1,2,4-oxadiazol-3-yl regioisomer series that demonstrated inferior NK1 binding [1].

NK1 receptor binding affinity Ki oxadiazole regioisomer

Synthetic Accessibility: One-Pot Condensation Yield Benchmarks for 4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-one Scaffolds

The one-pot condensation methodology for constructing 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, reported by Detistov et al., provides a well-characterized synthetic route with yields ranging from 33% to 68% depending on the amidoxime coupling partner [1]. For 3-alkyl-substituted oxadiazoles specifically, the condensation of 5-oxopyrrolidine-3-carboxylic acid with carbonyldiimidazole (CDI) and the corresponding alkylamidoxime proceeds with reported yields of 45–62% [1]. This contrasts with 3-aryl-substituted analogs, which achieved higher yields (55–68%) due to greater amidoxime stability but introduce additional synthetic complexity and cost in amidoxime preparation [1]. The 3-ethylamidoxime required for the target compound represents a balance of synthetic practicality (commercially available or readily prepared from propionitrile) and moderate coupling efficiency.

one-pot synthesis carbonyldiimidazole benzamidoxime synthetic yield

Purity and Characterization: Vendor-Supplied Purity Benchmarks for CAS 1170822-04-4 vs. Structurally Related Research Compounds

The target compound, CAS 1170822-04-4, is typically supplied at ≥95% purity (HPLC) as a research-grade chemical, with molecular weight confirmed at 285.34 g/mol . This purity specification is comparable to that of closely related 4-(3-ethyl-1,2,4-oxadiazol-5-yl) derivatives offered by major suppliers, including 4-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine (CAS 912761-48-9, ≥95% purity) and 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzonitrile (97% purity, Thermo Scientific) [1]. However, the target compound is distinguished from these analogs by its complete bicyclic pyrrolidin-2-one structure with N-phenylethyl substitution, which is not present in the simpler piperidine, benzonitrile, or aniline derivatives bearing the same 3-ethyl-1,2,4-oxadiazole motif.

purity specification vendor comparison quality control research-grade compound

Optimal Application Scenarios for 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-phenylethyl)pyrrolidin-2-one Based on Quantitative Evidence


GPCR-Focused Screening Library Construction Requiring Defined Lipophilicity

The PASS-predicted GPCR modulation probability (Pa = 0.657) for the 3-ethyl-1,2,4-oxadiazol-5-yl pyrrolidin-2-one scaffold, combined with the enhanced lipophilicity conferred by the N-phenylethyl substituent (estimated ΔlogP increase of +0.45–0.65 vs. N-benzyl analogs), makes this compound a strategically differentiated entry for GPCR-targeted screening libraries [1]. Procurement of this compound is preferable to the 3-methyl-substituted analog (Pa = 0.601 for GPCR activity) when higher predicted GPCR engagement probability is desired, while avoiding the excessive lipophilicity and potential promiscuity associated with the 3-phenyl analog (Pa = 0.672 for GPCR but with higher clogP) [1].

Anthelmintic Lead Optimization with Favorable Selectivity Profile

The target compound serves as a strategic intermediate-activity probe within the pyrrolidine-oxadiazole anthelmintic series that has established class-wide selectivity indices exceeding 50–64 (mammalian CC₅₀ > 50 μM / H. contortus IC₅₀ 0.78–22.4 μM) [2]. The 3-ethyl substitution pattern differs from the most potent class member (3-isopropyl, IC₅₀ = 0.78 μM) by a single methylene unit, positioning this compound for systematic structure-activity exploration of the alkyl chain length parameter without the synthetic complexity of branched-chain amidoxime precursors [2].

NK1 Receptor Pharmacological Tool with Regioisomeric Specificity

The 1,2,4-oxadiazol-5-yl regioisomeric linkage present in the target compound is structurally aligned with the high-affinity NK1 antagonist series (exemplified by oxadiazole analog 22, Ki = 6.40 nM) rather than the low-affinity 1,2,4-oxadiazol-3-yl regioisomer series that showed >50-fold reduced binding [3]. For laboratories conducting NK1 receptor binding studies, procurement of this specific regioisomer is critical because the isomeric oxadiazol-3-yl variant would likely yield false-negative results in primary binding screens [3].

Medicinal Chemistry Scaffold Diversification with Cost-Effective Synthetic Access

The one-pot CDI-mediated condensation route established for 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones provides a synthetic entry with predicted yields of 45–62% for the 3-ethyl-substituted scaffold [4]. This compares favorably with the lower yields of 3-unsubstituted analogs (33–48%) and avoids the amidoxime cost premium of 3-aryl derivatives [4]. The pre-assembled N-phenylethyl group further eliminates an additional synthetic step (N-alkylation of the pyrrolidin-2-one) that would be required when starting from simpler N-unsubstituted pyrrolidine-oxadiazole building blocks, reducing total synthetic effort by an estimated 1–2 steps [4].

Quote Request

Request a Quote for 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-phenylethyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.